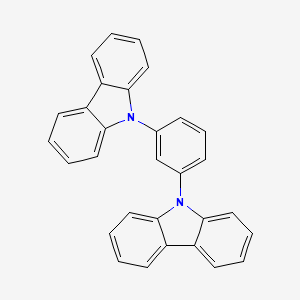

1,3-Bis(N-carbazolyl)benzene

Übersicht

Beschreibung

1,3-Bis(N-carbazolyl)benzene, also known as mCP, is an organic compound consisting of a central benzene ring connected to two carbazolyl groups . It’s often used as a host material for efficient blue phosphorescent light-emitting diodes due to its high thermal stability and excellent charge transport properties . The empirical formula is C30H20N2 and it has a molecular weight of 408.49 .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(N-carbazolyl)benzene involves a central benzene ring connected to two carbazolyl groups . The SMILES string representation isc1cc(cc(c1)-n2c3ccccc3c4ccccc24)-n5c6ccccc6c7ccccc57 . Physical And Chemical Properties Analysis

1,3-Bis(N-carbazolyl)benzene is a solid with a melting point of 173-178°C . It has a maximum absorption wavelength (λmax) of 292, 338 nm and emits fluorescence at 345, 360 nm in THF . The orbital energy of the HOMO is 6.1 eV, and the LUMO is 2.4 eV .Wissenschaftliche Forschungsanwendungen

OLEDs and Organic Electronics

1,3-Bis(N-carbazolyl)benzene, also known as mCP, is used as host materials for efficient blue phosphorescent light-emitting diodes due to its high triplet energy (E T = 2.91 eV) and a very deep highest occupied molecular orbital (HOMO) level .

2. Hole Transport Material for Solar Cells This compound has been studied for its potential in developing solar cells due to its strong hole-transport ability and high triplet energy .

Vacuum Deposition in Phosphorescent OLEDs

mCP’s simple molecular structure and high triplet energy up to 2.9 eV make it a research focus for vacuum deposition of phosphorescent OLEDs .

Thermodynamic Studies

Thermochemical studies involving 1,3-bis(N-carbazolyl)benzene involve combustion calorimetric (CC) and thermogravimetric techniques to determine molar heat capacities and melting temperatures .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

1,3-Bis(N-carbazolyl)benzene has promising applications in the field of organic light-emitting diodes (OLEDs) and solar cells . Its high thermal stability, excellent charge transport properties, and tunable optical and electronic properties make it a versatile material for future research and development .

Eigenschaften

IUPAC Name |

9-(3-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYDBGLUVPLRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621607 | |

| Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(N-carbazolyl)benzene | |

CAS RN |

550378-78-4 | |

| Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

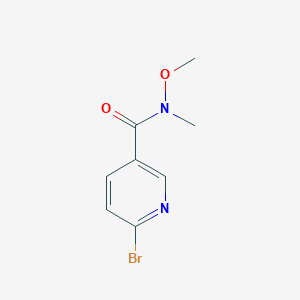

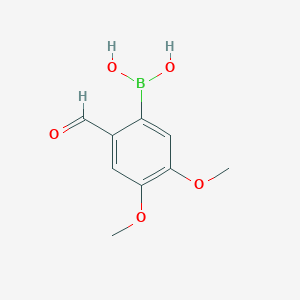

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3-Bis(N-carbazolyl)benzene (mCP)?

A1: The molecular formula of mCP is C30H20N2 and its molecular weight is 412.48 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize mCP?

A2: Commonly employed spectroscopic techniques for mCP characterization include:

- Nuclear Magnetic Resonance (NMR): [] This technique provides detailed information about the structure and bonding of mCP by analyzing the magnetic properties of its atomic nuclei.

- Raman Spectroscopy: [] This method uses the scattering of light to identify vibrational, rotational, and other low-frequency modes in the molecule, providing insights into its structure.

- UV-Vis Absorption and Photoluminescence Spectroscopy: [, ] These techniques are crucial for understanding the electronic transitions within mCP, revealing information about its light absorption and emission properties.

Q3: What makes mCP a suitable material for OLEDs?

A3: mCP's suitability for OLEDs stems from several factors:

- Hole Transport: [, ] mCP exhibits good hole transport properties, making it an effective material for transporting positive charges (holes) within OLED devices.

- High Triplet Energy: [, ] Its high triplet energy level makes mCP an excellent host for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as it prevents energy transfer from the emitter to the host, which would otherwise quench the desired emission.

- Film-Forming Properties: [, ] mCP readily forms uniform and stable amorphous films, which is essential for the fabrication of high-quality OLED devices.

Q4: How does mCP's performance change under different processing conditions?

A4: The performance of mCP can be influenced by processing conditions:

- Thermal Stability: [, ] mCP exhibits relatively high thermal stability with a decomposition temperature above 290°C, making it compatible with various thermal deposition techniques used in OLED fabrication.

- Solution Processability: [, ] While often used in vacuum deposition, mCP can also be incorporated into solution-processed OLEDs, although its solubility in certain solvents might require optimization.

Q5: Are there any known compatibility issues with other OLED materials?

A5: While generally compatible with many OLED materials, mCP can exhibit:

- Diffusion: [] Diffusion of mCP into adjacent layers, especially those with low glass transition temperatures, has been observed, potentially affecting device performance and lifetime.

- Exciplex Formation: [, ] Under certain conditions, mCP can form exciplexes (excited-state complexes) with some electron-accepting materials, which can lead to changes in the device's emission color.

Q6: Does mCP exhibit any catalytic properties?

A6: Based on the provided research articles, mCP is primarily investigated as a semiconducting material for OLED applications. There is no mention of its use as a catalyst in these papers.

Q7: How is computational chemistry used to study mCP?

A7: Computational methods are valuable tools for understanding mCP's properties:

- Density Functional Theory (DFT): [, , , , ] DFT calculations provide insights into the electronic structure, energy levels, and optical properties of mCP. This information is crucial for predicting its performance in OLEDs.

- Time-Dependent DFT (TD-DFT): [, , , ] TD-DFT calculations are employed to simulate the excited-state properties of mCP, such as its absorption and emission spectra, as well as its potential for TADF.

- Molecular Dynamics Simulations: [] These simulations can be used to study the structural dynamics of mCP in the solid state, providing information about its morphology and how it interacts with other molecules in an OLED device.

Q8: How do structural modifications of mCP affect its properties?

A8: Modifications to the mCP structure can significantly impact its properties:

- Functionalization: [, , ] Adding various functional groups to the mCP core can be used to tune its energy levels, solubility, and charge transport properties, allowing for customization depending on the specific OLED application.

- Isolation Groups: [] Introducing bulky isolation groups can disrupt the π-π stacking interactions between mCP molecules, potentially leading to aggregation-induced emission (AIE) and influencing its performance in OLEDs.

Q9: How stable is mCP under different environmental conditions?

A9: mCP generally exhibits good stability:

- Thermal Stability: [, ] As mentioned earlier, its high decomposition temperature makes it suitable for various thermal evaporation techniques used in OLED fabrication.

- Morphological Stability: [] The morphological stability of mCP, particularly its resistance to crystallization, is important for ensuring long-term device stability and preventing degradation of OLED performance over time.

Q10: Are there any specific formulation strategies used to improve mCP's properties?

A10: While not explicitly mentioned in the papers, researchers often employ strategies like:

- Mixing with Other Hosts: [, , , , ] Combining mCP with other host materials can be used to fine-tune the charge balance, energy transfer, and overall efficiency of OLED devices.

- Doping with Emitters: [, , , , , , , , , ] Doping mCP with various phosphorescent or TADF emitters is a common practice to achieve the desired emission color and enhance the device's efficiency.

Q11: Has mCP been explored for applications beyond OLEDs?

A11: While primarily researched for OLEDs, mCP's properties make it potentially suitable for other applications:

- UV Photodetectors: [] One study explored the use of mCP in a UV photodetector, demonstrating its potential for sensing applications.

- Perovskite Solar Cells: [] Research has also explored incorporating mCP derivatives into perovskite solar cells, although its effectiveness in this area requires further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)